Isopropylmalonic acid

概要

説明

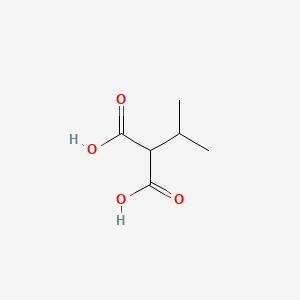

Isopropylmalonic acid is an organic compound with the molecular formula C6H10O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by an isopropyl group. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Isopropylmalonic acid can be synthesized through multiple routes. One common method involves the reaction of isopropylmalonic ester with potassium hydroxide, followed by acidification with hydrochloric acid. The process involves saponification, extraction with ether, and bromination . Another method involves the synthesis from isovaleryl chloride, which includes multi-step reactions with specific conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced extraction and purification techniques is common in industrial settings to obtain the desired product.

化学反応の分析

Decarboxylation Reactions

Isopropylmalonic acid undergoes thermal decarboxylation to form branched carboxylic acids. For example, heating Allylisopropyl malonic acid (a derivative) at 140–180°C results in decarboxylation to yield 2-isopropyl-4-allyl acetic acid (Fig. 1) . This reaction is critical in synthesizing intermediates for pharmaceuticals like apronal .

Mechanism :

- The reaction proceeds via a six-membered cyclic transition state, where one carboxylic acid group loses CO₂.

- The process is accelerated by polar aprotic solvents (e.g., tetrahydrofuran) and elevated temperatures .

Reactions with Chlorination Reagents

This compound derivatives react with chlorination agents (e.g., thionyl chloride, SOCl₂) to form acyl chlorides. For instance:

Allylisopropyl malonic acid → 2-isopropyl-4-allyl valeric chloride (under catalytic conditions) .

Conditions :

- Temperature: 30–50°C

- Catalyst: 2–5 mol% relative to substrate .

- The acyl chloride intermediate reacts with urea to yield valeryl urea, a precursor in drug synthesis .

Hydrolysis and Acid-Catalyzed Mechanisms

This compound esters undergo hydrolysis via SN1 or SN2 pathways , depending on the structure and reaction conditions .

| Pathway | Conditions | Products |

|---|---|---|

| SN2 | Basic, polar aprotic solvents | Carboxylic acid + alcohol |

| SN1 | Acidic, tertiary substrates | Carbocation intermediates + NO₃⁻ |

For example, ethyl isopropylmalonate hydrolyzes in NaOH to yield this compound and ethanol .

Multicomponent Reactions

This compound participates in Strecker-like reactions to synthesize N-alkyl amino acids. For example, in the presence of aldehydes and amines, it forms α-aminonitriles, which hydrolyze to amino acids .

Key Steps :

Comparative Reaction Data

The table below summarizes key reactions and conditions:

Mechanistic Insights

- Decarboxylation : Proceeds via a cyclic transition state with simultaneous CO₂ loss and proton transfer .

- SN2 Hydrolysis : Backside attack by hydroxide ion on the ester carbonyl carbon, leading to inversion of configuration .

- Enzymatic Dehydration : Radical intermediates facilitated by iron-sulfur clusters in dehydratases .

科学的研究の応用

Isopropylmalonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of isopropylmalonic acid involves its role as an intermediate in metabolic pathways. It is synthesized from oxoisovalerate by 2-isopropylmalate synthase and converted into isopropyl-3-oxosuccinate by 3-isopropylmalate dehydrogenase. These reactions are crucial in the biosynthesis of leucine .

類似化合物との比較

Malonic Acid: The parent compound of isopropylmalonic acid.

Dimethylmalonic Acid: Another derivative of malonic acid with two methyl groups.

Ethylmalonic Acid: A derivative with an ethyl group.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

生物活性

Isopropylmalonic acid (IPMA) is a compound with notable biological activities, particularly in the context of cellular metabolism and inflammation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exists in two isomeric forms: 2-isopropylmalonic acid (2-IPMA) and 3-isopropylmalonic acid (3-IPMA). Both forms play significant roles in various metabolic pathways.

- Chemical Formula :

- Molecular Weight : 176.17 g/mol

- Melting Point : 144-146 °C

Metabolic Role

- Biosynthesis of Amino Acids :

- Aluminum Tolerance :

Anti-inflammatory Effects

Recent studies have demonstrated that 2-IPMA exhibits significant anti-inflammatory properties:

- Ciliogenesis Promotion : 2-IPMA promotes primary ciliogenesis in dermal fibroblasts, which is crucial for cellular signaling and homeostasis. This effect helps restore the dysgenesis caused by particulate matter (PM2.5) exposure, reducing oxidative stress and inflammatory responses .

- Cytokine Regulation : The compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are typically upregulated in response to environmental stressors like PM2.5. The inhibition of these cytokines suggests a potential therapeutic role in managing inflammation-related conditions .

Metabolic Effects

3-IPMA plays a role in the metabolism of branched-chain amino acids, serving as a substrate for various enzymatic reactions involved in their synthesis. This underscores its importance in metabolic pathways relevant to muscle metabolism and energy production .

Study on Dermal Fibroblasts

A pivotal study examined the effects of 2-IPMA on dermal fibroblasts subjected to PM2.5 exposure:

- Objective : To assess the ability of 2-IPMA to mitigate PM2.5-induced inflammation.

- Findings :

- Enhanced primary ciliogenesis was observed.

- Decreased levels of reactive oxygen species (ROS).

- Reduced expression of matrix metalloproteinase-1 (MMP-1), which is associated with tissue remodeling and inflammation.

These findings indicate that 2-IPMA may serve as a protective agent against environmental stressors by promoting cellular repair mechanisms and reducing inflammation .

Research Findings Summary Table

特性

IUPAC Name |

2-propan-2-ylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(2)4(5(7)8)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEUFPARIOFOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208845 | |

| Record name | Isopropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-79-6 | |

| Record name | 2-(1-Methylethyl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ECG2M39FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of isopropylmalonic acid?

A1: this compound is characterized by the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol []. While specific spectroscopic data isn't detailed within the provided abstracts, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly employed for structural elucidation of such compounds.

Q2: Can you describe a specific synthetic application of this compound?

A2: this compound serves as a crucial starting material in the multi-step synthesis of (S)-methyl-2-bromoisovalerate, a key intermediate in the production of the antihypertensive drug aliskiren []. This synthesis highlights the significance of this compound in medicinal chemistry.

Q3: How does the structure of this compound influence its chemical reactivity?

A3: The presence of two carboxyl groups in this compound makes it susceptible to decarboxylation. Specifically, researchers have investigated the stereoselective decarboxylation of α-(α-methylbenzylamino)-α-isopropylmalonic acid to synthesize optically active valine []. This demonstrates the impact of substituents on the molecule's reactivity and its potential in chiral synthesis.

Q4: Are there any studies on the thermodynamic properties of this compound?

A4: Yes, research has explored the thermodynamic properties of this compound. Studies using the hydrogen-calomel cell have determined the pK1 and pK2 values for this compound across a temperature range of 5 to 45 °C []. This data allowed for the calculation of standard Gibbs free energies and enthalpies of ionization, providing valuable insights into the acid-base behavior of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。